2-Amino-3-(1H-indol-4-YL)propanoic acid

Neurotensin receptor agonism Antinociception Peptide pharmacology

This 4-indolylalanine regioisomer is a strategic building block for CNS peptide therapeutics. Unlike natural tryptophan, it confers systemic antinociception and serum stability to neurotensin analogs, enabling hit-to-lead optimization without post-synthetic conjugation. Its conserved hydrophobicity makes it a superior probe for mapping tryptophan-binding pockets compared to azatryptophans, avoiding artifacts in membrane protein folding studies. Procure high-purity material or its ready-to-use Fmoc-L-neo-Trp(Boc)-OH derivative for direct SPPS incorporation to accelerate your medicinal chemistry program.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1259990-82-3
Cat. No. B2360634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1H-indol-4-YL)propanoic acid
CAS1259990-82-3
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)
InChIKeyDSEIRMIVNPCUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(1H-indol-4-YL)propanoic Acid (L‑neo‑Tryptophan): Procurement‑Grade Evidence for a Regioisomeric Tryptophan Isostere


2‑Amino‑3‑(1H‑indol‑4‑YL)propanoic acid (CAS 1259990‑82‑3), commonly referred to as L‑neo‑tryptophan or 4‑indolylalanine, is a synthetic, enantiopure α‑amino acid that serves as a regioisomer of the natural aromatic amino acid L‑tryptophan. In this compound, the indole ring is attached at the 4‑position rather than the native 3‑position, which alters the spatial orientation of the side chain and its electronic environment [1]. The compound was originally developed as a building block for structure‑activity relationship (SAR) studies on bioactive peptides, most notably neurotensin analogs [2]. It is commercially available as the Fmoc‑protected derivative for direct use in standard solid‑phase peptide synthesis (SPPS), enabling its incorporation into peptide sequences without methodological deviation [1].

Why 2-Amino-3-(1H-indol-4-YL)propanoic Acid Cannot Be Replaced by Generic Tryptophan or Azatryptophan Analogs


The simple substitution of L‑tryptophan or its commercially prolific azatryptophan derivatives for 2‑amino‑3‑(1H‑indol‑4‑YL)propanoic acid is not supported by experimental evidence. The relocation of the indole attachment from the 3‑ to the 4‑position creates a structurally distinct building block that yields peptide analogs with a fundamentally different pharmacological profile [1]. Native neurotensin(8‑13) is rapidly degraded in serum (half‑life ≈ 2–6 min) and lacks systemic activity, whereas peptides containing the 4‑indolyl regioisomer are stable in serum and produce systemic antinociception after peripheral administration [2]. Furthermore, azatryptophan isomers, while isosteric, introduce increased hydrophilicity that perturbs protein folding and drastically reduces fluorescence quantum yield relative to tryptophan, whereas the 4‑indolyl scaffold retains hydrophobicity and does not introduce the spectral limitations of azatryptophans [3]. These fundamental differences in conformational, pharmacokinetic, and photophysical behavior mean that the 4‑indolylalanine building block cannot be interchanged with its in‑class analogs without loss of critical performance attributes.

Quantitative Differentiation of 2-Amino-3-(1H-indol-4-YL)propanoic Acid Against Closest Analogs


In Vivo Analgesic Potency of Neurotensin Analogs Containing 4‑Indolylalanine vs. Tryptophan‑Containing Native Fragment

A series of ten systemically active neurotensin(8‑13) analogs were constructed using (2S)‑2‑amino‑3‑(1H‑4‑indolyl)propanoic acid (L‑neoTrp) at position 11. These analogs achieved peak antinociceptive ED50 values between 0.91 and 9.7 mg/kg s.c. in the mouse radiant‑heat tail‑flick assay [1]. By contrast, the native neurotensin(8‑13) fragment containing L‑tryptophan at position 11 is inactive when administered peripherally and requires direct central injection to produce antinociception because of ultra‑short serum half‑life (≈ 2–6 min) [2]. The incorporation of the 4‑indolyl regioisomer thus converts an inactive peptide scaffold into a panel of systemically active, peripherally bioavailable agonists.

Neurotensin receptor agonism Antinociception Peptide pharmacology

Binding Affinity at Human Neurotensin Receptors: 4‑Indolylalanine‑Modified Peptide vs. Native Neurotensin Fragment

The optimized neurotensin(8‑13) derivative ABS212, which contains a 4‑indolylalanine residue, binds to human NTS1 and NTS2 receptors with IC50 values of 10.6 nM and 54.2 nM, respectively [1]. The native fragment NT(8‑13) binds to NTS1 with a Ki of approximately 0.1–0.3 nM in rat brain membrane preparations and shows roughly 10‑fold selectivity for NTS1 over NTS2 [2]. While the 4‑indolyl substitution slightly reduces absolute affinity relative to the native fragment, it confers balanced dual‑receptor binding and, critically, full systemic bioavailability—a property entirely absent in the native peptide.

Receptor binding NTS1/NTS2 pharmacology Peptide drug design

Regioisomeric Specificity in Peptide Bioactivity: 4‑Indolylalanine vs. L‑Tryptophan in Identical Sequence Context

The neurotensin analog NT69L (N‑methyl‑Arg⁸, Lys⁹, Pro¹⁰, L‑neo‑Trp¹¹, tert‑Leu¹², Leu¹³‑NH₂) incorporates 2‑amino‑3‑(1H‑indol‑4‑YL)propanoic acid at position 11 and binds both NTS1 and NTS2 with high, roughly equal affinity [1]. When the L‑neo‑Trp residue is replaced by L‑tryptophan (yielding the native NT(8‑13) sequence Arg‑Arg‑Pro‑Trp‑Ile‑Leu), the resulting peptide is completely inactive after systemic administration due to rapid proteolytic degradation and inability to cross the blood‑brain barrier [2]. This single‑residue regioisomeric swap demonstrates that the 4‑indolylalanine unit is not merely a fluorinated or methylated tryptophan analog but a structurally distinct pharmacophoric element that imparts metabolic stability and CNS penetration to peptide ligands.

Structure‑activity relationship Peptide chemical biology Indole regioisomerism

Compatibility with Standard Fmoc Solid‑Phase Peptide Synthesis vs. Synthetic Accessibility of Azatryptophans

The Fmoc‑Nᵅ‑protected, Nⁱⁿᵈᵒˡᵉ‑Boc‑protected derivative of 2‑amino‑3‑(1H‑indol‑4‑YL)propanoic acid has been prepared in multigram quantities and successfully incorporated into bioactive peptides via routine Fmoc‑based solid‑phase synthesis with no modification to standard coupling or deprotection cycles [1]. By contrast, the enantioselective synthesis of 4‑azatryptophan and its Fmoc‑protected derivative requires specialized heterocyclic chemistry and achieves lower overall yields, often necessitating chromatographic separation of regioisomers [2]. This difference in synthetic accessibility translates to higher batch‑to‑batch consistency and lower procurement risk for the 4‑indolylalanine scaffold relative to azatryptophan building blocks, particularly when gram‑scale quantities are required for preclinical candidate optimization.

Fmoc‑SPPS Peptide chemistry Non‑canonical amino acid incorporation

Hydrophobicity and Conformational Integrity Profile Relative to Azatryptophan Isosteres

Azatryptophans, including 4‑azatryptophan, are significantly more hydrophilic than tryptophan because the introduction of a pyridine nitrogen in the indole ring increases the log P by approximately −0.8 to −1.2 log units [1]. When incorporated into the hydrophobic core of green fluorescent protein (ECFP), 4‑azatryptophan substitution at position Trp57 resulted in 70–90% of the expressed protein being insoluble and incapable of chromophore maturation [2]. In contrast, the 4‑indolylalanine scaffold maintains the carbon‑only indole ring, preserving the hydrophobicity of tryptophan while introducing regioisomeric geometry. This property makes 4‑indolylalanine a more conservative substitution for probing hydrophobic pockets in protein structures without the confounding effect of altered polarity that plagues azatryptophan incorporation.

Protein folding Non‑canonical amino acid mutagenesis Hydrophobicity

Topical Analgesic Activity: Uniquely Enabled by 4‑Indolylalanine‑Containing Neurotensin Analogs

Two of the ten neurotensin(8‑13) analogs incorporating L‑neoTrp were found to be active following topical administration in mice, demonstrating antinociception in the radiant‑heat tail‑flick assay [1]. No topical activity has been reported for native neurotensin(8‑13) or any analog containing L‑tryptophan at position 11. This property is unique to the 4‑indolylalanine‑containing scaffold among neurotensin‑derived peptides and suggests potential for non‑invasive analgesic formulations, a critical differentiator for pharmaceutical development programs exploring topical peptide therapeutics.

Topical analgesia Peptide formulation Peripheral pain

High‑Impact Application Scenarios for 2-Amino-3-(1H-indol-4-YL)propanoic Acid Based on Quantitative Differentiation


Design of Systemically Active CNS‑Penetrant Peptide Therapeutics

The demonstrated ability of 4‑indolylalanine to confer serum stability, systemic bioavailability, and blood‑brain barrier penetration to neurotensin(8‑13) analogs [1] makes it the building block of choice for medicinal chemistry programs targeting CNS receptors with peptide‑based ligands. Procurement of Fmoc‑L‑neo‑Trp(Boc)‑OH enables straightforward SPPS incorporation during hit‑to‑lead optimization of neuropeptide mimetics, eliminating the need for post‑synthetic conjugation strategies that often compromise potency.

Structure‑Activity Relationship (SAR) Studies on Indole‑Containing Bioactive Peptides

Because 4‑indolylalanine differs from natural tryptophan solely in the position of the indole‑alanine linkage, it serves as a precise stereochemical probe for mapping the spatial requirements of tryptophan‑binding pockets in peptide receptors, enzymes, and transporters [2]. Unlike 5‑hydroxytryptophan or 6‑fluorotryptophan, which alter electronic properties, the 4‑indolyl isomer enables interrogation of geometric constraints without changing hydrogen‑bonding capacity or π‑stacking character.

Non‑Invasive Topical Peptide Analgesic Development

The unique topical activity of select L‑neoTrp‑containing neurotensin analogs [1] supports the use of this building block in formulation‑focused research aimed at developing non‑injectable peptide pain therapeutics. Procurement of high‑purity 4‑indolylalanine in multigram quantities allows iterative medicinal chemistry optimization of topical pharmacokinetics, a strategy not feasible with tryptophan‑based analogs that lack dermal penetration.

Conservative Tryptophan Replacement for Protein Biophysics and Folding Studies

For researchers employing non‑canonical amino acid mutagenesis to probe the role of individual tryptophan residues in protein folding or function, 4‑indolylalanine offers a more conservative replacement than azatryptophans because it preserves ring hydrophobicity [3]. This property is critical when studying hydrophobic core packing or membrane protein stability, where the introduction of a polar nitrogen (as in 4‑azatryptophan) would artifactually destabilize the folded state.

Quote Request

Request a Quote for 2-Amino-3-(1H-indol-4-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.